6-hydroxysphing-4E-enine
Description
6-Hydroxysphing-4E-enine is a sphingoid base, a class of bioactive lipids integral to plant defense mechanisms. Structurally, it features a hydroxyl group at the C6 position and a trans double bond at the C4 position (Δ⁴E configuration), distinguishing it from related sphingolipids. This compound is biosynthesized in plants under stress conditions, such as pathogen attack, and functions as a signaling molecule to induce systemic acquired resistance (SAR) and programmed cell death (PCD) in infected tissues .
Studies on grapevines (Vitis vinifera) treated with foliar fertilizers or fungicides demonstrated that 6-hydroxysphing-4E-enine accumulates significantly in response to powdery mildew (Erysiphe necator) infection. For instance, LC–MS/MS analyses revealed that grapes treated with Top KP+ plus Nanovatz or the fungicide Folicur (tebuconazole) showed elevated levels of 6-hydroxysphing-4E-enine (p < 0.006) compared to untreated controls . This highlights its role in enhancing plant immunity and mitigating fungal proliferation.
Properties
Molecular Formula |
C18H37NO3 |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-ene-1,3,6-triol |
InChI |
InChI=1S/C18H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16(21)13-14-18(22)17(19)15-20/h13-14,16-18,20-22H,2-12,15,19H2,1H3/b14-13+/t16?,17-,18+/m0/s1 |
InChI Key |
LUZYTSCABOWJAC-HLJNGVMWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(/C=C/[C@H]([C@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C=CC(C(CO)N)O)O |
Synonyms |
6-hydroxy-4-sphingenine 6-hydroxy-sphingosine 6-hydroxysphingosine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The primary structural analogues of 6-hydroxysphing-4E-enine include phytosphingosine and other sphingoid bases. Below is a comparative analysis:
Differential Induction Under Treatments
The accumulation of 6-hydroxysphing-4E-enine and phytosphingosine varies depending on treatment regimens:
Key observations :
- Unlike phytosphingosine, 6-hydroxysphing-4E-enine’s Δ⁴E configuration may enhance membrane fluidity, facilitating interaction with pathogen-derived elicitors .
Mechanistic Divergence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
